molecular formula C10H9N3 B13676153 7-Amino-4-methyl-1H-indole-2-carbonitrile

7-Amino-4-methyl-1H-indole-2-carbonitrile

Cat. No.: B13676153
M. Wt: 171.20 g/mol
InChI Key: DTULBINQDZNXFJ-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1H-indole-2-carbonitrile with an amine source under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps like nitration, reduction, and cyclization, optimized for large-scale production to ensure cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Amino-4-methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 7-Amino-4-methyl-1H-indole-2-carbonitrile exerts its effects involves interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include inhibition of key enzymes or activation of signaling cascades that lead to desired biological outcomes .

Comparison with Similar Compounds

  • 7-Amino-4-methyl-1H-indole-3-carbonitrile
  • 6-Amino-4-methyl-1H-indole-2-carbonitrile
  • 5-Amino-4-methyl-1H-indole-2-carbonitrile

Comparison: While these compounds share a similar indole backbone, the position of the amino and nitrile groups significantly affects their chemical reactivity and biological activity. 7-Amino-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity profiles .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

7-amino-4-methyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C10H9N3/c1-6-2-3-9(12)10-8(6)4-7(5-11)13-10/h2-4,13H,12H2,1H3

InChI Key

DTULBINQDZNXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)N)C#N

Origin of Product

United States

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